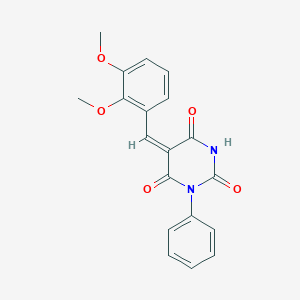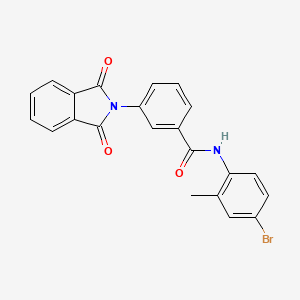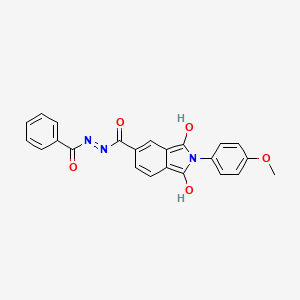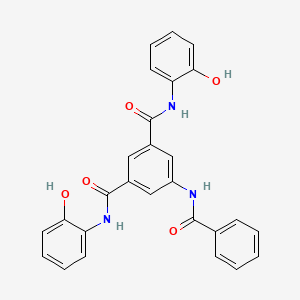
N-2-biphenylyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-2-biphenylyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide (referred to as NBI) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of isoindolinecarboxamides and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NBI involves its interaction with the Frizzled receptors, which are key components of the Wnt signaling pathway. NBI binds to the extracellular domain of the Frizzled receptors and inhibits the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
NBI has been found to have a variety of biochemical and physiological effects. In addition to its role as a modulator of the Wnt signaling pathway, NBI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. NBI has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of NBI is its specificity for the Wnt signaling pathway. This specificity allows for targeted inhibition of the pathway without affecting other cellular processes. However, one of the limitations of NBI is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of NBI. One area of research is the development of more potent analogs of NBI that can be used as therapeutic agents. Another area of research is the investigation of the role of NBI in other cellular processes, such as autophagy and apoptosis. Additionally, the potential use of NBI as a diagnostic tool for cancer detection is an area of active research.
Conclusion:
In conclusion, N-2-biphenylyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for the Wnt signaling pathway and its ability to inhibit cancer cell growth make it a promising candidate for the development of therapeutic agents. Further research is needed to fully understand the potential of NBI in the treatment of various diseases.
Scientific Research Applications
NBI has been extensively studied for its potential use in scientific research. One of the key applications of NBI is as a modulator of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and development. Dysregulation of this pathway has been implicated in many diseases, including cancer. NBI has been found to inhibit the Wnt signaling pathway and has shown promise as a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O4/c1-34-21-14-12-20(13-15-21)30-27(32)23-16-11-19(17-24(23)28(30)33)26(31)29-25-10-6-5-9-22(25)18-7-3-2-4-8-18/h2-17H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMSYLTGWHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3613119.png)
![5-[4-(diethylamino)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613134.png)


![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3613159.png)
![N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3613170.png)
![2-[(3-bromo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3613177.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3613184.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3613191.png)


